molecular formula C15H12N2O B1195889 3-benzyl-1H-quinoxalin-2-one

3-benzyl-1H-quinoxalin-2-one

Cat. No. B1195889
M. Wt: 236.27 g/mol
InChI Key: XEVRCXXOIPCZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylmethyl)-1H-quinoxalin-2-one is a quinoxaline derivative.

Scientific Research Applications

Synthesis and Chemical Properties

  • Copper-Catalyzed Benzylation : Xie et al. (2022) presented an innovative use of benzylsulfonyl hydrazides in the direct C-3 benzylation of quinoxalin-2(1H)-ones, yielding diverse 3-benzylquinoxalin-2(1H)-ones (Xie et al., 2022).

  • C-H Bond Functionalization : Ghosh and Das (2020) reviewed the selective C-H bond functionalization, including arylation and benzylation, at the C-3 position of quinoxalin-2(1H)-one, emphasizing its diverse applications in drug synthesis (Ghosh & Das, 2020).

  • Transition Metal-Free Arylation : Paul et al. (2017) developed a transition metal-free method for the direct oxidative 3-arylation of quinoxalin-2(H)-ones, contributing to the synthesis of biologically interesting benzo[g]quinoxalinones (Paul et al., 2017).

  • Metal-Free Visible-Light-Induced Synthesis : Wei et al. (2018) introduced a metal-free, visible-light-promoted method for synthesizing 3-oxyalkylated quinoxalin-2(1H)-ones, highlighting its efficiency and simplicity (Wei et al., 2018).

  • Metal-Free Alkoxycarbonylation : Xie et al. (2019) reported an eco-friendly, metal-free protocol for preparing quinoxaline-3-carbonyl compounds, showcasing the diversity and practicality of this methodology (Xie et al., 2019).

Photophysical Properties and Applications

  • Solvatochromic Effect Study : Jdaa et al. (2017) studied the photophysical properties of Quinoxalin-2(1H)-one and its derivatives, including 3-Benzylquinoxalin-2(1H)-one, in different solvents, demonstrating their potential in photophysical applications (Jdaa et al., 2017).

  • Fluorogenic Probe Development : Renault et al. (2017) explored the photophysical properties of selected 3-benzoylquinoxalin-2-ones and utilized them in developing a chemoprobe for detecting hydrogen sulfide (Renault et al., 2017).

Biological Applications

  • Quinoxalinone in Drug Development : Shi et al. (2017) discussed the prominence of quinoxalinone core in pharmacologically active compounds and its versatility in drug development, particularly in clinical trials (Shi et al., 2017).

  • Antispasmodic Activity Evaluation : Manca et al. (1992) evaluated the antispasmodic activity of tert-aminoalkylderivatives of quinoxalin-2-ones, including those with a benzyl group at position 3, showing their moderate antispastic properties (Manca et al., 1992).

  • Antimicrobial and Anticancer Activity : Sanna et al. (1998) synthesized various quinoxalin-3-ones and investigated their in vitro antimicrobial and anticancer activities, showing moderate activity against certain bacterial strains (Sanna et al., 1998).

properties

Product Name

3-benzyl-1H-quinoxalin-2-one

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-benzyl-1H-quinoxalin-2-one

InChI

InChI=1S/C15H12N2O/c18-15-14(10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18)

InChI Key

XEVRCXXOIPCZGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (3S)-3-benzyl-3,4-dihydro-2(1H)-quinoxalinone (19) (4.66 g, 19.6 mmol) as a suspension in toluene (200 mL) was added DDQ (4.45 g, 1 equiv.) and the mixture stirred at room temperature overnight. The grey solid was collected by filtration and crystallized from ethanol/ water to afford the required compound (I10) (3.02 g, 65%).
Name
(3S)-3-benzyl-3,4-dihydro-2(1H)-quinoxalinone
Quantity
4.66 g
Type
reactant
Reaction Step One
Name
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-1H-quinoxalin-2-one
Reactant of Route 2
3-benzyl-1H-quinoxalin-2-one
Reactant of Route 3
3-benzyl-1H-quinoxalin-2-one
Reactant of Route 4
Reactant of Route 4
3-benzyl-1H-quinoxalin-2-one
Reactant of Route 5
3-benzyl-1H-quinoxalin-2-one
Reactant of Route 6
3-benzyl-1H-quinoxalin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.